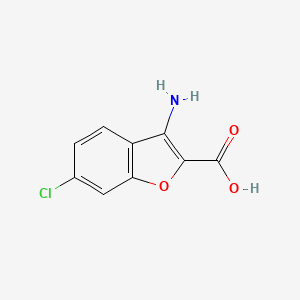

3-Amino-6-chlorobenzofuran-2-carboxylic acid

Description

3-Amino-6-chlorobenzofuran-2-carboxylic acid is a benzofuran derivative featuring a carboxylic acid group at position 2, an amino group at position 3, and a chlorine substituent at position 4. Its molecular formula is inferred as C₉H₆ClNO₃, with a calculated molecular weight of 227.6 g/mol (based on structural analogs). This compound serves as a key intermediate in pharmaceutical synthesis, particularly in the development of protease inhibitors and antimicrobial agents.

Properties

Molecular Formula |

C9H6ClNO3 |

|---|---|

Molecular Weight |

211.60 g/mol |

IUPAC Name |

3-amino-6-chloro-1-benzofuran-2-carboxylic acid |

InChI |

InChI=1S/C9H6ClNO3/c10-4-1-2-5-6(3-4)14-8(7(5)11)9(12)13/h1-3H,11H2,(H,12,13) |

InChI Key |

BPHXQDKNIWJATL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C1Cl)OC(=C2N)C(=O)O |

Origin of Product |

United States |

Preparation Methods

The synthesis of 3-Amino-6-chlorobenzofuran-2-carboxylic acid typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-hydroxybenzofuran and chlorinating agents.

Chlorination: The benzofuran ring is chlorinated at the 6th position using chlorinating agents like thionyl chloride or phosphorus pentachloride.

Amination: The chlorinated intermediate is then subjected to amination using ammonia or amine derivatives to introduce the amino group at the 3rd position.

Carboxylation: Finally, the carboxyl group is introduced at the 2nd position through carboxylation reactions involving carbon dioxide or carboxylating agents.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction conditions.

Chemical Reactions Analysis

Esterification

The carboxylic acid undergoes classic esterification reactions with alcohols under acid catalysis. This transformation is critical for modifying solubility and bioavailability in pharmaceutical applications .

| Reaction Conditions | Product | Notes |

|---|---|---|

| ROH + H₂SO₄ (catalytic) | Corresponding ester | Requires anhydrous conditions |

| Methanol + HCl gas | Methyl ester | Gas-phase acid catalysis preferred |

Amide Formation

Activation via acyl chloride intermediates enables nucleophilic substitution with amines. This two-step process is fundamental in prodrug synthesis .

| Step 1 (Activation) | Step 2 (Aminolysis) | Final Product |

|---|---|---|

| SOCl₂ or PCl₅ | R-NH₂ | Substituted amide |

| Thionyl chloride (reflux) | Primary/secondary amines | High-purity amides |

Deprotonation and Salt Formation

In basic aqueous solutions, the carboxylic acid forms stable carboxylate salts, enhancing water solubility .

| Base | Reaction Medium | Product |

|---|---|---|

| NaOH | H₂O | Sodium carboxylate |

| KOH | Ethanol/H₂O | Potassium carboxylate |

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing carboxylic acid and benzofuran ring activate the chloro group for substitution under harsh conditions. The amino group’s meta-directing effect influences regioselectivity .

| Nucleophile | Conditions | Product |

|---|---|---|

| NH₃ (anhydrous) | 150°C, Cu catalyst | 3-Amino-6-aminobenzofuran analog |

| NaOH (concentrated) | High pressure, 200°C | Hydroxy derivative |

Diazotization and Coupling

Though not explicitly documented for this compound, aromatic amines typically form diazonium salts with nitrous acid, enabling azo-coupling or Sandmeyer reactions .

| Reagents | Intermediate | Final Product |

|---|---|---|

| NaNO₂ + HCl (0–5°C) | Diazonium salt | Azo dyes or halides |

Cyclization and Heterocycle Formation

Under dehydrating conditions, the carboxylic acid may cyclize with the amino group, though explicit examples require further validation.

| Catalyst | Solvent | Potential Product |

|---|---|---|

| Polyphosphoric acid | Toluene | Fused quinazolinone derivatives |

Key Mechanistic Insights

-

Steric and Electronic Effects : The benzofuran ring’s rigidity limits steric accessibility, favoring reactions at the carboxylic acid and chloro positions .

-

Solvent Polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in amidation reactions.

-

Base Sensitivity : Deprotonation of the carboxylic acid under basic conditions alters reaction pathways, as seen in ruthenium-catalyzed oxidations .

Scientific Research Applications

Pharmaceutical Applications

1.1 Antimicrobial Activity

Research indicates that 3-amino-6-chlorobenzofuran-2-carboxylic acid and its derivatives exhibit notable antimicrobial properties. A study demonstrated that several derivatives showed significant activity against Gram-positive bacteria and fungi, including strains of Candida . The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 50 to 200 μg/mL, highlighting their potential as antimicrobial agents.

1.2 Anticancer Properties

The compound has also been investigated for its anticancer potential. Structural analogs have shown promise in inhibiting polo-like kinase 4 (PLK4), which is crucial for cell cycle regulation in cancer cells. In vitro studies revealed that these compounds could reduce cell viability in various cancer cell lines by inducing cell cycle arrest through centrosome removal .

1.3 Enzyme Inhibition

This compound has been studied for its inhibitory effects on monoamine oxidase (MAO), particularly MAO-B, which is linked to neurodegenerative diseases such as Parkinson's disease. Selective inhibition of MAO-B can enhance neurotransmitter levels, providing therapeutic benefits in managing symptoms associated with these disorders .

Agricultural Applications

2.1 Agrochemical Development

The compound's biological activity extends to agricultural applications, where it serves as a potential candidate for developing new agrochemicals. Its ability to act as an effective herbicide or fungicide can be attributed to its structural features that allow modification and optimization for specific biological targets .

Synthesis and Derivative Development

The synthesis of this compound typically involves multi-step reactions that yield high purity and yield . Various derivatives can be synthesized through modifications of the benzofuran structure, enhancing biological activity or altering physical properties.

Table: Summary of Biological Activities

| Activity Type | Target Organisms/Enzymes | MIC Range (μg/mL) | Notes |

|---|---|---|---|

| Antimicrobial | Gram-positive bacteria | 50 - 200 | Effective against Candida strains |

| Antifungal | Candida albicans | 100 | Significant antifungal activity |

| Enzyme Inhibition | MAO-B | N/A | Potential therapeutic target for Parkinson's |

| Anticancer | PLK4 | N/A | Reduces cell viability in cancer lines |

Case Studies

4.1 MAO-B Inhibition Study

A study focusing on the structure-activity relationship (SAR) of similar compounds revealed that modifications to the benzofuran structure significantly enhanced MAO-B inhibitory activity. Compounds with fluorine substitutions exhibited increased potency compared to non-fluorinated counterparts .

4.2 PLK4 Inhibition Evaluation

In vitro assays targeting PLK4 demonstrated significant reductions in cell viability across multiple cancer cell lines. The mechanism involved p53 stabilization leading to cell cycle arrest, indicating a promising pathway for anticancer drug development .

Mechanism of Action

The mechanism of action of 3-Amino-6-chlorobenzofuran-2-carboxylic acid involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below summarizes critical parameters for 3-amino-6-chlorobenzofuran-2-carboxylic acid and three related compounds:

*Predicted based on analogs (e.g., 6-chloro-3-phenyl derivative has pKa 2.24 ).

Key Observations:

Substituent Effects: Amino vs. Phenyl/CF₃: The amino group in the target compound increases polarity and hydrogen-bonding capacity compared to the hydrophobic phenyl () or electron-withdrawing trifluoromethyl () groups. This enhances aqueous solubility but may reduce membrane permeability. Chlorine Position: The chlorine at position 6 in the target compound and ’s analog contrasts with position 4 in ’s derivative, altering electronic distribution and steric effects.

Molecular Weight and Complexity: ’s ethyl ester derivative has the highest molecular weight (339.82 g/mol) due to multiple substituents (e.g., diethylaminomethyl, hydroxy, methyl), which may limit bioavailability compared to simpler analogs.

Acidity and Reactivity :

Functional and Application Differences

- Pharmaceutical Potential: The target compound’s amino group enables derivatization (e.g., amide formation) for drug development, whereas ’s CF₃ group enhances metabolic stability in lipophilic environments . ’s phenyl-substituted analog may serve as a scaffold for materials science due to its aromatic bulk .

Biological Activity

3-Amino-6-chlorobenzofuran-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound features a benzofuran core with an amino group and a carboxylic acid functional group, contributing to its reactivity and biological properties. The presence of the chlorine atom at the 6-position enhances its interaction with biological targets.

Antimicrobial Activity

Research has shown that derivatives of benzofuran, including this compound, exhibit varying degrees of antimicrobial activity.

- Antibacterial Activity : In a study assessing the antimicrobial efficacy of benzofuran derivatives, compounds demonstrated activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for effective compounds ranged from 50 to 200 μg/mL against selected pathogens .

- Antifungal Activity : The compound also showed antifungal properties, particularly against Candida albicans, with MIC values around 100 μg/mL .

| Compound | Activity Type | MIC (μg/mL) |

|---|---|---|

| This compound | Antibacterial | 50 - 200 |

| Antifungal | 100 |

Anticancer Activity

The anticancer potential of benzofuran derivatives has been extensively studied. Notably, certain derivatives have shown promising results in inhibiting cancer cell proliferation.

- Cell Line Studies : In vitro studies on human breast cancer cell lines (MCF-7 and MDA-MB-231) indicated that benzofuran-based carboxylic acids could induce apoptosis and disrupt the cell cycle. For instance, compound derivatives exhibited IC50 values as low as 2.52 μM, indicating potent antiproliferative effects .

- Mechanism of Action : The mechanism involves the induction of early and late apoptosis, as evidenced by Annexin V-FITC/PI binding assays, which revealed significant increases in apoptotic cell populations following treatment with these compounds .

| Cell Line | IC50 (μM) | Apoptosis Induction (%) |

|---|---|---|

| MDA-MB-231 | 2.52 | Early: 8.11; Late: 23.77 |

| MCF-7 | - | - |

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the benzofuran structure significantly influence biological activity. The presence of specific functional groups like amino and carboxylic acids appears crucial for enhancing both antimicrobial and anticancer activities.

Case Studies

- Antimicrobial Efficacy : A study synthesized several benzofuran derivatives, including the target compound, revealing that structural modifications could lead to enhanced activity against resistant bacterial strains .

- Cancer Cell Proliferation : Another investigation highlighted that certain substitutions on the benzofuran scaffold resulted in increased cytotoxicity against cancer cells, suggesting that strategic modifications can optimize therapeutic potential .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-amino-6-chlorobenzofuran-2-carboxylic acid, and how can intermediates be characterized?

- Methodological Answer : A common approach involves cyclization of substituted benzofuran precursors followed by selective chlorination and amination. For example, describes the synthesis of structurally similar benzofuran-2-carboxylic acid derivatives via palladium-catalyzed coupling or acid-catalyzed cyclization. Key intermediates can be characterized using 1H/13C NMR to confirm regioselectivity of substituents (e.g., distinguishing amino and chloro groups) and mass spectrometry (MS) to verify molecular weights . For chlorinated intermediates, elemental analysis or X-ray crystallography (if crystals are obtainable) can resolve positional ambiguities.

Q. How can solubility and stability of this compound be systematically evaluated for in vitro assays?

- Methodological Answer :

- Solubility : Test in a graded series of solvents (e.g., DMSO, methanol, aqueous buffers) using UV-Vis spectroscopy or HPLC to quantify saturation points. notes that structurally related benzofuran-carboxylic acids often require polar aprotic solvents (e.g., DMF) for dissolution .

- Stability : Conduct accelerated stability studies under varying pH (2–12), temperatures (4°C, 25°C, 40°C), and light exposure. Monitor degradation via LC-MS over 7–14 days to identify hydrolytic or oxidative byproducts.

Q. What spectroscopic techniques are critical for confirming the structure of this compound?

- Methodological Answer :

- FT-IR : Identify characteristic bands for carboxylic acid (1700–1725 cm⁻¹), aromatic C-Cl (550–850 cm⁻¹), and NH₂ (3300–3500 cm⁻¹).

- NMR : Use 1H NMR to resolve aromatic proton splitting patterns (e.g., meta/para coupling for chloro and amino groups) and 13C NMR to assign carbonyl (160–180 ppm) and quaternary carbons. highlights discrepancies in theoretical vs. observed NMR shifts for benzofuran derivatives, necessitating comparative analysis with known analogs .

- High-Resolution MS (HRMS) : Confirm molecular formula with <5 ppm mass accuracy.

Advanced Research Questions

Q. How can synthetic yields be optimized for this compound, particularly in regioselective functionalization?

- Methodological Answer :

- Catalyst Screening : Test Pd, Cu, or Ni catalysts for coupling reactions. describes a [4+1] cycloaddition method for 2-aminobenzofurans using in situ-generated intermediates, achieving higher regioselectivity with ligand-accelerated catalysis .

- Reaction Monitoring : Use in situ FT-IR or LC-MS to track intermediate formation and adjust reaction time/temperature dynamically.

- Protecting Groups : Temporarily protect the amino group (e.g., Boc or Fmoc) during chlorination to prevent side reactions.

Q. How should researchers address contradictions between theoretical and observed spectral data for this compound?

- Methodological Answer : reports discrepancies in NMR and MS data for benzofuran-carboxylic acid derivatives due to conformational flexibility or solvent effects. To resolve these:

- Computational Modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian or ADF software) .

- Variable Temperature NMR : Detect dynamic processes (e.g., ring puckering) that broaden peaks at room temperature.

- Isotopic Labeling : Use 15N or 13C-labeled precursors to simplify spectral assignments.

Q. What computational strategies are effective for predicting the reactivity of this compound in medicinal chemistry applications?

- Methodological Answer :

- Docking Studies : Model interactions with target enzymes (e.g., kinases or proteases) using AutoDock Vina or Schrödinger Suite. Prioritize protonation states of the carboxylic acid and amino groups at physiological pH.

- QSAR Modeling : Correlate substituent electronic properties (Hammett σ constants) with bioactivity data from analogs in (e.g., 3-amino-5-chloro-2-hydroxy-benzenesulfonic acid) .

- ADMET Prediction : Use SwissADME or ADMETLab to estimate permeability, metabolic stability, and toxicity.

Q. How can researchers identify and mitigate impurities in scaled-up synthesis?

- Methodological Answer :

- HPLC-PDA/LC-MS : Detect and quantify byproducts (e.g., dechlorinated or over-aminated derivatives). ’s supplementary data includes HPLC methods for benzofuran analogs .

- Purification : Optimize column chromatography (e.g., reverse-phase C18) or recrystallization solvents (e.g., ethanol/water mixtures).

- Mechanistic Studies : Use kinetic profiling to determine if impurities arise from intermediate degradation or side reactions.

Q. What novel applications are emerging for benzofuran-2-carboxylic acid derivatives in materials science?

- Methodological Answer : and suggest potential as:

- Fluorescent Probes : Modify the amino group with fluorophores (e.g., dansyl chloride) for pH-sensitive imaging .

- Metal-Organic Frameworks (MOFs) : Use the carboxylic acid moiety to coordinate with lanthanides or transition metals for catalytic or sensing applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.